molecular formula C23H13F9N4O3S B7909957 Xct790 CAS No. 796844-24-1

Xct790

Cat. No.: B7909957
CAS No.: 796844-24-1
M. Wt: 596.4 g/mol
InChI Key: HQFNFOOGGLSBBT-AWNIVKPZSA-N
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Description

XCT790 is a synthetic compound known for its role as a selective inverse agonist of the estrogen-related receptor alpha (ERRα). This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment. This compound is also recognized for its ability to uncouple mitochondrial electron transport, making it a valuable tool in biochemical research .

Mechanism of Action

Target of Action

XCT790 is a potent and selective inverse agonist for the estrogen-related receptor alpha (ERRα) . ERRα is structurally similar to classical estrogen receptors (ERs), but is considered to be an orphan nuclear receptor . ERRα has been found to regulate uterine endometrial cancer progression .

Mode of Action

This compound interacts with its primary target, ERRα, to inhibit its activity . It has been shown to significantly inhibit ERRα-induced in vitro transcriptional activity in a concentration-dependent manner . This compound has also been found to bind to p53, regardless of p53 mutational status . The ERRα and p53 complex cooperatively control mitochondrial biogenesis and function .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit ERRα-induced transcriptional activity, including that of the vascular endothelial growth factor (VEGF) gene . This compound also causes cell cycle arrest at the mitotic phase .

Result of Action

The action of this compound results in several molecular and cellular effects. It suppresses colony formation and cell proliferation in a concentration and time-dependent manner without cytotoxicity, and induces apoptosis . This compound has also been shown to uncouple oxygen consumption from ATP production in mitochondria at very low, nanomolar-range doses independently of ERRα expression . Its effects are similar to proton ionophores such as FCCP, which disrupt mitochondrial transmembrane electrochemical gradients .

Action Environment

It is known that this compound significantly inhibits in vivo tumor growth and angiogenesis, and induces apoptosis without a reduction in body weight, in xenograft models . This suggests that this compound’s action, efficacy, and stability may be influenced by the in vivo environment, including factors such as the presence of other drugs (as seen in combination therapy with paclitaxel ) and the specific characteristics of the tumor microenvironment.

Biochemical Analysis

Biochemical Properties

XCT790 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound significantly inhibits ERRα-induced in vitro transcriptional activity, including that of the vascular endothelial growth factor (VEGF) gene .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by suppressing colony formation and cell proliferation in a concentration and time-dependent manner . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It causes cell cycle arrest at the mitotic phase . This compound also inhibits Akt and mTOR phosphorylation, but does not significantly affect PI3K levels .

Temporal Effects in Laboratory Settings

Over time, this compound continues to exhibit significant effects in laboratory settings. It has been found to significantly inhibit in vivo tumor growth and angiogenesis, and induce apoptosis without a reduction in body weight, in xenograft models .

Transport and Distribution

It is known that this compound has been shown to uncouple oxygen consumption from ATP production in mitochondria at very low, nanomolar-range doses independently of ERRα expression .

Subcellular Localization

It is known that its effects are similar to proton ionophores such as FCCP, which disrupt mitochondrial transmembrane electrochemical gradients .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of XCT790 involves several steps, starting with the preparation of the core structure, which includes a thiadiazole ring and a cyano group. The key steps in the synthesis include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

XCT790 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

XCT790 has a wide range of scientific research applications, including:

    Cancer Research: this compound has been shown to inhibit the growth of various cancer cells, including breast, prostate, colon, and endometrial cancer cells. .

    Mitochondrial Research: this compound is used to study mitochondrial function due to its ability to uncouple mitochondrial electron transport.

    Biochemical Studies: this compound is used to investigate the role of ERRα in various physiological and pathological processes. .

Comparison with Similar Compounds

XCT790 is compared with other similar compounds, such as:

Conclusion

This compound is a potent and selective inverse agonist of ERRα with significant potential in cancer therapy and mitochondrial research. Its unique properties and mechanisms of action make it a valuable tool in scientific research, offering insights into the role of ERRα and mitochondrial function in various diseases.

Properties

IUPAC Name

(E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13F9N4O3S/c1-38-17-7-11(6-13(9-33)18(37)34-20-36-35-19(40-20)23(30,31)32)2-5-16(17)39-10-12-3-4-14(21(24,25)26)8-15(12)22(27,28)29/h2-8H,10H2,1H3,(H,34,36,37)/b13-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFNFOOGGLSBBT-AWNIVKPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=NN=C(S2)C(F)(F)F)OCC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=NN=C(S2)C(F)(F)F)OCC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13F9N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796844-24-1, 725247-18-7
Record name XCT-790
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796844241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name XCT790
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name XCT-790
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4CE428LGJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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